Enhanced Synthetic Utility from Orthogonal Functional Groups vs. Piperonal
4-Hydroxy-1,3-benzodioxole-5-carbaldehyde possesses two orthogonally reactive functional groups, a phenolic hydroxyl and a formyl group, providing a distinct advantage over its closest commercial analog, piperonal (1,3-benzodioxole-5-carbaldehyde), which has only the formyl group [1]. This dual functionality allows for a wider array of sequential, chemoselective derivatizations without the need for protection/deprotection steps often required for simpler benzaldehydes .
| Evidence Dimension | Number of orthogonally reactive functional groups |
|---|---|
| Target Compound Data | 2 (phenolic -OH, formyl -CHO) |
| Comparator Or Baseline | 1 (formyl -CHO; Piperonal, CAS 120-57-0) |
| Quantified Difference | 1 additional reactive handle |
| Conditions | Structural analysis; reactivity inferred from functional group chemistry |
Why This Matters
For a procurement scientist, the presence of two distinct reactive handles in a single building block directly translates to shorter, more efficient synthetic routes to complex target molecules, providing a clear justification for selection over mono-functional alternatives.
- [1] Kuujia.com. (n.d.). 4-Hydroxy-1,3-dioxaindane-5-carbaldehyde (CAS 23780-59-8). Retrieved from https://www.kuujia.com View Source
